

Application Notes: Electrochemical Detection of E. coli using Chlorophenol Red

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Compound of Interest		
Compound Name:	Chlorophenol red	
Cat. No.:	B1198410	Get Quote

Introduction

The rapid and sensitive detection of pathogenic microorganisms is crucial for public health, food safety, and environmental monitoring. Traditional methods for bacterial detection, such as plate counting, are often time-consuming. Electrochemical biosensors offer a promising alternative, providing rapid, low-cost, and portable solutions for microbial analysis.[1][2][3][4][5] [6][7] This application note describes a method for the electrochemical detection of Escherichia coli (E. coli), a common indicator of fecal contamination, based on the enzymatic activity of β -galactosidase (β -Gal) and the electrochemical properties of **Chlorophenol Red** (CPR).

E. coli and other coliform bacteria produce the enzyme β -galactosidase.[8][9] This method utilizes a substrate, **Chlorophenol Red**- β -D-galactopyranoside (CPRG), which is hydrolyzed by β -galactosidase to release **Chlorophenol Red** (CPR). The released CPR is then electrochemically detected, and the resulting signal is proportional to the concentration of E. coli in the sample.

Principle of Detection

The detection mechanism is an indirect electrochemical method that relies on the enzymatic activity of β -galactosidase produced by E. coli. The key steps are as follows:

• Enzymatic Hydrolysis:E. coli present in the sample produces β-galactosidase. This enzyme catalyzes the hydrolysis of **Chlorophenol Red**-β-D-galactopyranoside (CPRG), a non-electroactive substrate, into galactose and **Chlorophenol Red** (CPR).[8][9][10]

Methodological & Application

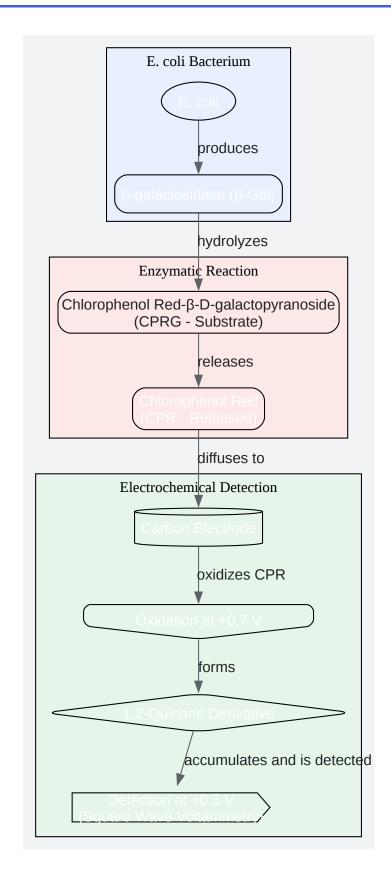




- Electrochemical Oxidation: The liberated CPR moiety undergoes oxidation at a carbon electrode at a potential of approximately +0.7 V.[8][9]
- Signal Amplification: The oxidation of CPR produces phenolic intermediates, including a 1,2-quinone derivative. This derivative accumulates at the electrode surface and can be detected at a significantly lower potential of +0.3 V.[8][9]
- Quantitative Measurement: The electrochemical signal, typically measured using techniques like square wave voltammetry, is proportional to the concentration of the 1,2-quinone derivative, which in turn correlates to the amount of E. coli in the sample.[8][9]

Below is a diagram illustrating the signaling pathway for this detection method.





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Signaling pathway for E. coli detection.



Quantitative Data Summary

The following table summarizes the performance characteristics of the electrochemical detection of microorganisms using **Chlorophenol Red**-based methods as reported in the literature.

Parameter	Value	Microorganism	Reference
Detection Time	2.5 hours (incubation)	E. coli	[8][9]
Detection Potential	+0.3 V (for 1,2- quinone derivative)	E. coli	[8][9]
Direct Oxidation Potential	+0.7 V (for CPR)	E. coli	[8][9]
Linear Detection Range	1.6 log10 - 6.6 log10 CFU/mL	Coliform Bacteria	[2]

Experimental Protocols

This section provides a detailed protocol for the electrochemical detection of E. coli using **Chlorophenol Red**.

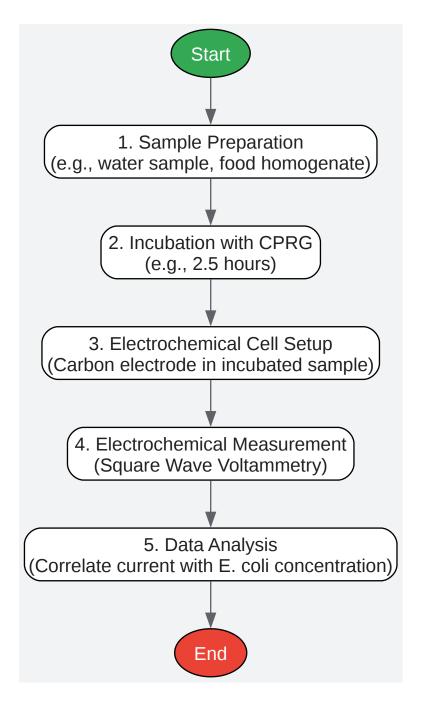
Materials and Reagents

- Electrodes: Disposable carbon electrodes.
- Substrate: **Chlorophenol red**-β-D-galactopyranoside (CPRG).
- Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- E. coli Culture: A known concentration of E. coli for calibration.
- Growth Medium: Luria-Bertani (LB) broth or other suitable medium.
- Electrochemical Analyzer: Potentiostat capable of performing square wave voltammetry.

Experimental Workflow



The overall experimental workflow is depicted in the diagram below.



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Experimental workflow diagram.

Protocol for E. coli Detection

Preparation of Reagents:



- Prepare a stock solution of CPRG in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in PBS.
- Prepare sterile growth medium for E. coli culture.

Sample Incubation:

- In a sterile container, mix the sample containing an unknown amount of E. coli with the CPRG working solution.
- For quantitative analysis, prepare a series of standards with known concentrations of E.
 coli.
- Incubate the samples at 37°C for a specified period (e.g., 2.5 hours) to allow for the enzymatic reaction to occur.[8][9]

Electrochemical Measurement:

- Following incubation, place the disposable carbon electrode into the sample solution.
- Connect the electrode to the potentiostat.
- Perform square wave voltammetry measurements. A typical potential range would be from 0 V to +0.8 V.
- Record the oxidation peak current at approximately +0.3 V, which corresponds to the 1,2quinone derivative of CPR.[8][9]

Data Analysis:

- Construct a calibration curve by plotting the peak current from the square wave voltammograms against the logarithm of the E. coli concentration for the standard samples.
- Determine the concentration of E. coli in the unknown sample by interpolating its peak current on the calibration curve.

Applications



This electrochemical method for detecting E. coli has several potential applications:

- Water Quality Monitoring: Rapidly screen water samples for fecal contamination.[8][9]
- Food Safety: Detect the presence of E. coli in food products to prevent foodborne illnesses.
- Clinical Diagnostics: Aid in the rapid diagnosis of bacterial infections.
- Drug Development: Screen for antimicrobial agents that inhibit bacterial growth or enzyme activity.

Conclusion

The electrochemical detection of E. coli using **Chlorophenol Red** offers a rapid, sensitive, and cost-effective alternative to traditional microbiological methods. The protocol is straightforward and can be adapted for various sample types. This approach holds significant promise for applications in environmental monitoring, food safety, and clinical diagnostics, where timely detection of bacterial contamination is critical. Further optimization of incubation times, reagent concentrations, and electrode materials may lead to even lower detection limits and faster analysis times.

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